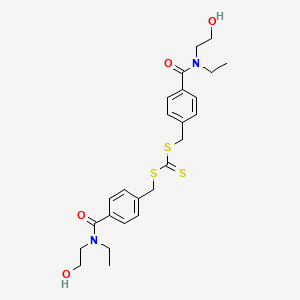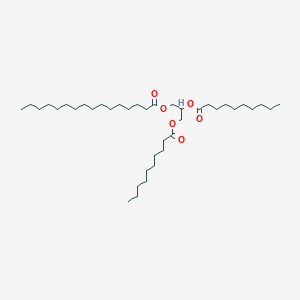
1,2-Didecanoyl-3-palmitoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) is a complex organic compound with the molecular formula C31H58O6 It is an ester formed from the reaction of palmitic acid and decanoic acid with propane-1,2,3-triol (glycerol)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) typically involves esterification reactions. The process begins with the reaction of palmitic acid and decanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of water formed during the esterification reaction. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid, decanoic acid, and glycerol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Palmitic acid, decanoic acid, and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
Wissenschaftliche Forschungsanwendungen
3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a carrier for active ingredients.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases, releasing palmitic acid and decanoic acid, which can participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Octanoyloxy)propane-1,2-diyl bis(decanoate): Similar structure but with octanoic acid instead of palmitic acid.
3-(Palmitoyloxy)propane-1,2-diyl bis(octadecanoate): Contains octadecanoic acid instead of decanoic acid.
Uniqueness
3-(Palmitoyloxy)propane-1,2-diyl bis(decanoate) is unique due to its specific combination of palmitic acid and decanoic acid, which imparts distinct physicochemical properties. This combination allows for specific interactions with biological membranes and enzymes, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C39H74O6 |
|---|---|
Molekulargewicht |
639.0 g/mol |
IUPAC-Name |
2,3-di(decanoyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C39H74O6/c1-4-7-10-13-16-17-18-19-20-21-24-26-29-32-38(41)44-35-36(45-39(42)33-30-27-23-15-12-9-6-3)34-43-37(40)31-28-25-22-14-11-8-5-2/h36H,4-35H2,1-3H3 |
InChI-Schlüssel |
HZURJEUKAAVJQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


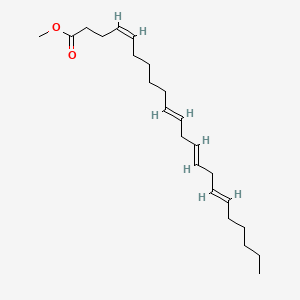
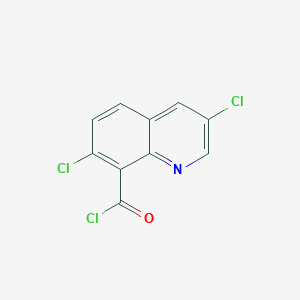

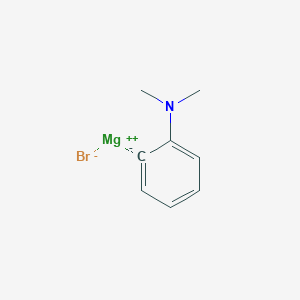
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
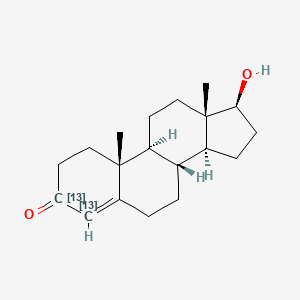
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
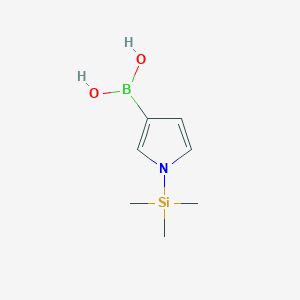
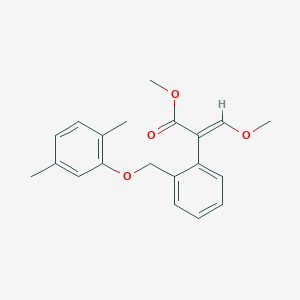
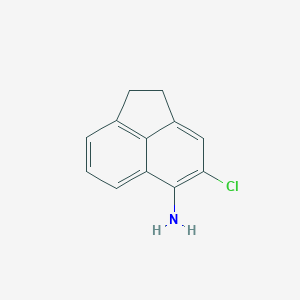
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
